molecular formula C6H11BrO4 B12799455 1,4-Anhydro-6-bromo-6-deoxygalactitol CAS No. 82079-63-8

1,4-Anhydro-6-bromo-6-deoxygalactitol

Cat. No.: B12799455
CAS No.: 82079-63-8
M. Wt: 227.05 g/mol
InChI Key: BCDSPCSLFCVMHP-BGPJRJDNSA-N
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Description

1,4-Anhydro-6-bromo-6-deoxygalactitol is a brominated derivative of galactitol, a sugar alcohol derived from galactose

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Anhydro-6-bromo-6-deoxygalactitol can be synthesized through the bromination of 1,4-anhydrogalactitol. One common method involves treating 1,4-anhydrogalactitol with a saturated solution of hydrogen bromide in glacial acetic acid at room temperature . This reaction typically proceeds smoothly, yielding the desired brominated product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-6-bromo-6-deoxygalactitol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,4-anhydro-6-deoxygalactitol.

    Oxidation Reactions: Oxidation can introduce additional functional groups, potentially enhancing the compound’s reactivity and applications.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products Formed

    Substitution: 1,4-Anhydro-6-hydroxy-6-deoxygalactitol.

    Reduction: 1,4-Anhydro-6-deoxygalactitol.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,4-anhydro-6-bromo-6-deoxygalactitol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The bromine atom may enhance the compound’s binding affinity to these targets, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Anhydro-6-bromo-6-deoxygalactitol is unique due to its specific bromination pattern and the presence of the anhydro bridge. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

82079-63-8

Molecular Formula

C6H11BrO4

Molecular Weight

227.05 g/mol

IUPAC Name

(2S,3S,4R)-2-[(1R)-2-bromo-1-hydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C6H11BrO4/c7-1-3(8)6-5(10)4(9)2-11-6/h3-6,8-10H,1-2H2/t3-,4+,5-,6+/m0/s1

InChI Key

BCDSPCSLFCVMHP-BGPJRJDNSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O1)[C@H](CBr)O)O)O

Canonical SMILES

C1C(C(C(O1)C(CBr)O)O)O

Origin of Product

United States

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